1-Aminocyclopropanol hydrochloride

描述

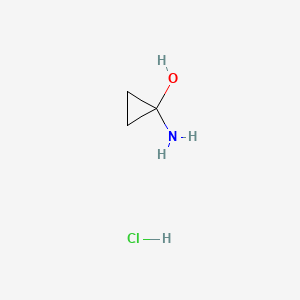

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-aminocyclopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTECWCYCEGPEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54376-44-2 (Parent) | |

| Record name | Cyclopropanol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60207679 | |

| Record name | Cyclopropanol, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58939-46-1 | |

| Record name | Cyclopropanol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanol, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Aminocyclopropanol Hydrochloride

Stereoselective and Enantioselective Synthesis Strategies for 1-Aminocyclopropanol (B1218379) and its Precursors

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 1-aminocyclopropanol and its precursors, several advanced strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Alkylation Approaches

Asymmetric alkylation, a cornerstone of modern organic synthesis, has been effectively employed to introduce chirality in the synthesis of cyclopropane-containing amino acids. One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, chiral bicyclic lactams have been utilized as scaffolds for the cyclopropanation reaction, which, after removal of the auxiliary and a Curtius rearrangement, yield aminocyclopropyl carboxylic acids with excellent enantiomeric excess (>99% e.e.). rsc.org

Phase-transfer catalysis (PTC) represents another powerful tool for asymmetric alkylation. mdpi.com This methodology facilitates bond formation under mild, biphasic conditions. mdpi.com Chiral catalysts, often derived from cinchona alkaloids or BINOL, create a chiral environment that influences the stereoselectivity of the alkylation step. mdpi.com

Enzymatic and Chemoenzymatic Synthetic Pathways

The burgeoning field of biocatalysis offers highly selective and environmentally benign alternatives for the synthesis of chiral molecules. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity.

Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as promising biocatalysts for carbene-mediated cyclopropanation reactions. nih.govacs.org These biocatalysts can achieve excellent enantioselectivity (>90–99% ee) and high catalytic activity. nih.gov A chemoenzymatic strategy combining enzymatic cyclopropanation with chemical derivatization allows for the preparation of diverse, enantiopure cyclopropane (B1198618) building blocks. nsf.gov For example, engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) variants can catalyze the formation of both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane, which can be further derivatized. nsf.gov

Furthermore, the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase, found in both plants and microorganisms like Penicillium citrinum, catalyzes the synthesis of ACC, a direct precursor to ethylene (B1197577) and a key intermediate. nih.govnih.govfrontiersin.orgoup.com The purification and characterization of ACC synthase and ACC deaminase provide valuable tools for enzymatic and chemoenzymatic syntheses. nih.govtandfonline.com For instance, ACC deaminase from Pseudomonas sp. can be used for the enzymatic analysis of ACC. tandfonline.com

Novel Synthetic Routes to Access the Cyclopropane Core of 1-Aminocyclopropanol Hydrochloride

The construction of the strained cyclopropane ring requires specialized synthetic methodologies. Recent advancements have focused on developing novel and efficient routes to access this key structural motif.

Cyclodialkylation and Carbenoid-mediated Reactions

Carbenoid-mediated reactions are a primary method for cyclopropane synthesis. The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, is a classic example. masterorganicchemistry.com Modern variations have introduced more reactive and selective reagents. For instance, the use of diethylzinc (B1219324) or the generation of more reactive zinc carbenoids through ligand exchange can enhance the efficiency of the cyclopropanation. ethz.ch

Transition metal-catalyzed decomposition of diazo compounds is another widely used method. rsc.org Catalysts based on rhodium, copper, and iron can mediate the transfer of a carbene fragment to an alkene, forming the cyclopropane ring. nih.govacsgcipr.org The choice of metal and ligand can significantly influence the stereoselectivity of the reaction. acsgcipr.org Iron-porphyrin complexes, for example, have been shown to catalyze cyclopropanation in a stereospecific, concerted manner. acs.org

Multicomponent Reactions and Cascade Cyclizations

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecule synthesis. rsc.org Michael Initiated Ring Closure (MIRC) reactions are a powerful type of cascade reaction for forming cyclopropanes. rsc.org This process involves a Michael addition followed by an intramolecular cyclization. rsc.org

Hydrogen-borrowing catalysis has also been employed for the α-cyclopropanation of ketones. nih.gov This method involves the alkylation of a ketone with a substrate containing a leaving group, followed by an intramolecular displacement to form the cyclopropane ring. nih.gov

Design and Synthesis of Structurally Modified Analogs of this compound

The design and synthesis of structurally modified analogs of this compound are crucial for exploring structure-activity relationships and developing new therapeutic agents.

One strategy involves the synthesis of substituted 1-aminocyclopropane-1-carboxylic acids. A highly diastereoselective approach utilizes the conjugate addition of a phosphorus or sulfur ylide to a chiral diketopiperazine acceptor, achieving greater than 98% diastereomeric excess. rsc.orgnih.gov This methodology allows for the synthesis of various substituted analogs for incorporation into novel peptides. rsc.orgnih.gov

Another approach focuses on creating analogs with different substitution patterns on the cyclopropane ring. For example, a modular and scalable route has been developed to synthesize protected cyclopropane amino acid building blocks that can be further functionalized. acs.org This method involves an intramolecular isocyanate trapping via a Hofmann rearrangement to produce bicyclic carbamates, which can then be opened to access diversifiable cyclopropane amino acids. acs.org The synthesis of amide derivatives containing a cyclopropane ring has also been explored for potential antimicrobial applications. mdpi.com

The table below summarizes some of the key synthetic strategies and their outcomes.

| Synthetic Strategy | Key Reagents/Catalysts | Product Type | Key Features | Reference(s) |

| Asymmetric Alkylation | Chiral bicyclic lactams | Aminocyclopropyl carboxylic acids | >99% e.e. | rsc.org |

| Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium (B1175870) salts | Asymmetrically alkylated products | Mild, biphasic conditions | mdpi.com |

| Enzymatic Cyclopropanation | Engineered heme proteins (Myoglobin, Cytochrome P450) | Chiral cyclopropanes | High enantioselectivity (>90-99% ee) | nih.govacs.org |

| Chemoenzymatic Synthesis | Engineered RmaNOD, Pinacolboronate-substituted vinyl boronic acid | Derivatizable cyclopropane building blocks | Access to diverse, enantiopure compounds | nsf.gov |

| Carbenoid-mediated Reaction | Diethylzinc, diiodomethane | Cyclopropanes | Increased reactivity over classic Simmons-Smith | ethz.ch |

| Transition Metal Catalysis | Rhodium, copper, iron complexes, diazo compounds | Substituted cyclopropanes | Tunable stereoselectivity | rsc.orgacsgcipr.org |

| Michael Initiated Ring Closure | Base, Michael acceptor, nucleophile with leaving group | Functionalized cyclopropanes | Cascade reaction, high efficiency | rsc.org |

| Hydrogen-Borrowing Catalysis | Iridium catalyst, ketone, alcohol with leaving group | α-Cyclopropyl ketones | Two complementary approaches | nih.gov |

| Ylide Addition to Chiral Acceptor | Phosphorus or sulfur ylides, chiral diketopiperazine | Substituted 1-aminocyclopropane-1-carboxylic acids | >98% d.e. | rsc.orgnih.gov |

| Hofmann Rearrangement/Ring Opening | Epichlorohydrin, isocyanate | Protected cyclopropane amino acid building blocks | Modular, scalable, diversifiable | acs.org |

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., Deuterated Analogs)

The synthesis of isotopically labeled analogs of this compound is instrumental in elucidating the mechanisms of enzymes involved in its biosynthesis and metabolism. The primary precursor for these syntheses is isotopically labeled 1-aminocyclopropane-1-carboxylic acid (ACC).

A key strategy for preparing deuterated ACC analogs involves the use of ethyl isocyanoacetate as a starting material. The reaction sequence leverages two consecutive SN2-type displacements on appropriately deuterated 1,2-dihaloethanes or their equivalents. For instance, the synthesis of D,L-[2,2-²H₂]ACC and [2,2,3,3-²H₄]ACC can be achieved using deuterated 1,2-dibromoethanes. The yields for the formation of the intermediate ethyl-1-isocyanocyclopropane-1-carboxylates from these deuterated dibromoethanes are typically around 50%.

Alternatively, deuterated 2-bromoethanol (B42945) 4-methylbenzenesulfonates can be employed as the starting materials, providing the corresponding deuterated ethyl-1-isocyanocyclopropane-1-carboxylates in approximately 36% yield. Following the formation of the isocyano-ester, hydrolysis with ethanolic hydrogen chloride converts it to the corresponding ethyl-1-aminocyclopropane-1-carboxylate. The final step to obtain the free amino acid is treatment with ethanolic sodium hydroxide.

To obtain the target this compound, the carboxylic acid group of the isotopically labeled ACC would be reduced to a primary alcohol. This can be achieved through the formation of an ester followed by reduction with a suitable reducing agent like lithium aluminum hydride. The resulting isotopically labeled 1-aminocyclopropanol is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Table 1: Synthesis of Deuterated 1-Aminocyclopropane-1-carboxylic Acid (ACC) Analogs

| Deuterated ACC Analog | Starting Materials | Key Reaction Steps |

| D,L-[2,2-²H₂]ACC | Ethyl isocyanoacetate, 1,2-dibromo-[2,2-²H₂]ethane | 1. Cyclization with NaH 2. Hydrolysis (HCl, then NaOH) |

| cis-[²H₂]ACC | Ethyl isocyanoacetate, cis-1,2-dibromo-[²H₂]ethene | 1. Cyclization with NaH 2. Hydrolysis (HCl, then NaOH) |

| [2,2,3,3-²H₄]ACC | Ethyl isocyanoacetate, 1,2-dibromo-[1,1,2,2-²H₄]ethane | 1. Cyclization with NaH 2. Hydrolysis (HCl, then NaOH) |

Synthesis of Inhibitor and Substrate Mimics Based on the 1-Aminocyclopropanol Scaffold

The 1-aminocyclopropanol scaffold is an attractive starting point for the synthesis of molecules designed to mimic substrates or inhibit enzymes. A notable area of research has been the development of inhibitors for ACC synthase, a key enzyme in the biosynthesis of ethylene in plants, for which 1-aminocyclopropane-1-carboxylic acid (ACC) is the natural substrate.

Chemical screening has identified compounds with a quinazolinone backbone as uncompetitive inhibitors of ACC synthase. nih.govtandfonline.com While these inhibitors were discovered through screening rather than direct synthesis from a 1-aminocyclopropanol precursor, the development of synthetic routes to quinazolinones bearing a cyclopropyl (B3062369) group establishes a structural link to the 1-aminocyclopropanol scaffold.

One reported synthesis involves the reaction of anthranilic acid with cyclopropyl carbonyl chloride in the presence of 2,6-lutidine. This reaction forms a cyclopropyl-substituted oxazinone intermediate, which can then be converted to a variety of quinazoline (B50416) derivatives. For example, reaction with substituted isothiocyanatobenzene can yield novel compounds designed as potential inhibitors of receptor tyrosine kinases. This demonstrates the feasibility of incorporating the cyclopropane ring, a core feature of 1-aminocyclopropanol, into known inhibitor scaffolds.

Further derivatization of the 1-aminocyclopropanol scaffold can lead to a range of substrate mimics. For instance, modification of the amino or hydroxyl group can alter the molecule's binding affinity and specificity for various enzymes. These mimics are invaluable tools for studying enzyme kinetics, mapping active sites, and understanding structure-activity relationships.

Table 2: Examples of Inhibitor and Substrate Mimics Related to the 1-Aminocyclopropane Scaffold

| Compound Class | Target Enzyme/Process | Basis of Mimicry |

| Quinazolinone derivatives | ACC Synthase | Uncompetitive inhibition; structural similarity to known inhibitors nih.govtandfonline.com |

| 2-Cyclopropyl quinazolines | Receptor Tyrosine Kinases | Incorporation of the cyclopropyl moiety into a known pharmacophore |

| Feruloylglucose | ACC oxidase | Naturally occurring inhibitor of ethylene biosynthesis nih.gov |

| Cyclopropane carboxylic acid | ACC oxidase | Structural analog of ACC that inhibits ethylene production tandfonline.commedchemexpress.com |

Molecular Mechanisms of Action and Enzymatic Modulation by 1 Aminocyclopropanol Hydrochloride

Enzyme Inhibition Kinetics and Mechanistic Characterization

The interaction of 1-aminocyclopropanol (B1218379) with its target enzyme, aldehyde dehydrogenase (ALDH), is a well-documented example of enzyme inhibition. This compound serves as a prodrug, being metabolically converted to its active form to exert its inhibitory effects.

1-Aminocyclopropanol is the active metabolite of coprine (B1669430), a mycotoxin found in certain mushrooms. wikipedia.org It functions as a potent inhibitor of aldehyde dehydrogenase. wikipedia.orgresearchgate.net The mechanism proceeds through the conversion of 1-aminocyclopropanol to cyclopropanone (B1606653) hydrate. wikipedia.org This reactive intermediate then forms a covalent bond with a thiol group located within the active site of the ALDH enzyme, leading to the deactivation of its dehydrogenase activity. wikipedia.org

There is some discrepancy in the literature regarding the nature of this inhibition. Some sources classify the inhibition by 1-aminocyclopropanol as irreversible. nih.gov However, other mechanistic studies suggest that while the covalent bond is formed, it is ultimately reversible. wikipedia.org This reversibility explains why the symptoms associated with co-ingestion of coprine-containing mushrooms and ethanol (B145695) can subside over a period of hours if no more alcohol is consumed. wikipedia.org The inhibition is effective in deactivating both the dehydrogenase and, to a lesser extent, the esterase activity of ALDH. wikipedia.orgnih.gov

The inhibitory action of 1-aminocyclopropanol is not allosteric; instead, it involves direct interaction with the enzyme's active site. wikipedia.org The human ALDH superfamily comprises 19 known NAD(P)⁺-dependent enzymes that catalyze the oxidation of aldehydes. nih.gov The catalytic mechanism within the ALDH active site involves several key steps, beginning with the activation of a catalytic cysteine residue (such as Cys302 in some isozymes). nih.govnih.gov

The active form of 1-aminocyclopropanol, cyclopropanone hydrate, directly targets this catalytic machinery. wikipedia.org It forms a covalent thiohemiacetal linkage with the crucial cysteine residue in the active site, thereby blocking the normal catalytic cycle. wikipedia.orgnih.gov This prevents the enzyme from metabolizing its substrates, such as acetaldehyde (B116499). wikipedia.org The accumulation of acetaldehyde following ethanol consumption is responsible for the physiological effects known as the alcohol flushing syndrome. nih.gov There is no evidence to suggest that 1-aminocyclopropanol binds to an allosteric site to modulate enzyme function; its effect is a direct consequence of active site blockade.

| Inhibitor | Target Enzyme | Binding Nature | Active Site Residue | Mechanism |

|---|---|---|---|---|

| 1-Aminocyclopropanol (via its metabolite cyclopropanone hydrate) | Aldehyde Dehydrogenase (ALDH) | Covalent, reported as both irreversible and reversible wikipedia.orgnih.gov | Cysteine (thiol group) wikipedia.org | Active metabolite binds to the catalytic thiol, deactivating dehydrogenase activity. wikipedia.org |

Interactions with Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination or replacement reactions. nih.govebi.ac.uk PLP-dependent enzymes function by forming a Schiff base with the amino acid substrate, which acts as an electrophilic catalyst to stabilize reaction intermediates. nih.govebi.ac.uk

While the interaction of 1-aminocyclopropanol with aldehyde dehydrogenase (an NAD(P)⁺-dependent oxidoreductase) is well-characterized, there is a notable lack of significant research in the surveyed literature detailing its direct interaction with PLP-dependent enzymes. The primary enzymatic target identified for 1-aminocyclopropanol is ALDH. wikipedia.orgresearchgate.net

In contrast, the structurally related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a well-known substrate for several PLP-dependent enzymes, such as ACC synthase and ACC deaminase. nih.govnih.govnih.gov For instance, ACC deaminase is a PLP-dependent enzyme that catalyzes the cleavage of ACC's cyclopropane (B1198618) ring. nih.govacs.org However, the enzymatic specificity for ACC cannot be extrapolated to 1-aminocyclopropanol, and the recognition and modulation of PLP-dependent enzymes by 1-aminocyclopropanol hydrochloride remains an area that is not extensively documented.

Proton transfer is a fundamental step in the catalytic cycle of many enzymes. In the context of aldehyde dehydrogenase, the enzyme inhibited by 1-aminocyclopropanol, the catalytic mechanism involves a proposed water-mediated deprotonation of the active site cysteine by a glutamate (B1630785) residue. nih.gov This is followed by a critical hydride transfer step from the substrate intermediate to the NAD(P)⁺ cofactor. nih.gov The covalent modification of the catalytic cysteine by the active metabolite of 1-aminocyclopropanol effectively blocks this intricate sequence of events, including the key proton and hydride transfers necessary for substrate oxidation. wikipedia.org

For PLP-dependent enzymes, proton transfer dynamics are also central. For example, in ACC deaminase, the residue Tyr294 has been implicated in proton abstraction during the ring-opening reaction. nih.govacs.org However, as there is no significant evidence of direct interaction between 1-aminocyclopropanol and PLP-dependent enzymes, specific details on proton transfer dynamics in such a complex are not available.

Structural Basis of Enzyme-1-Aminocyclopropanol Hydrochloride Complexes

Crystallographic Analysis of Enzyme-Ligand Adducts

Although a crystal structure for an enzyme complex with this compound has not been detailed in primary literature, the mechanism of its interaction can be inferred from the structural analyses of its target enzyme, 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the ring opening of ACC to α-ketobutyrate and ammonia (B1221849). hokudai.ac.jpnih.govwikipedia.org

Crystal structures of ACC deaminase from various organisms, including Hansenula saturnus and Pseudomonas sp. ACP, have been solved, providing high-resolution views of the active site. nih.govrcsb.org The enzyme typically folds into two domains with the PLP cofactor buried deep within the molecule, bound to a conserved lysine (B10760008) residue. nih.gov

Crucially, structural studies of ACC deaminase in complex with its natural substrate (ACC) and substrate analogues (e.g., 1-aminocyclopropane-1-phosphonate, ACP) have provided significant mechanistic insights. rcsb.orgresearchgate.net These studies have successfully trapped a key reaction intermediate, a gem-diamine species formed between the substrate and the PLP cofactor. rcsb.org In these structures, the cyclopropane ring is positioned in a pocket where a specific tyrosine residue (Tyr294 in Pseudomonas sp. ACC deaminase) is located in close proximity (approximately 3.0 Å) to a β-methylene carbon of the cyclopropane ring. rcsb.orgresearchgate.net

This arrangement strongly supports a mechanism where the Tyr294 residue acts as a nucleophile, attacking the cyclopropane ring to initiate its cleavage. rcsb.org It is hypothesized that 1-Aminocyclopropanol, upon binding to the active site and forming a similar PLP-adduct, undergoes an analogous initial catalytic step. However, instead of leading to a stable product, the subsequent electronic rearrangement would generate a highly reactive species that covalently modifies an active site residue, such as Tyr294, leading to irreversible inactivation of the enzyme.

Table 1: Representative PDB Structures of ACC Deaminase and its Complexes

| PDB ID | Enzyme Source | Ligand(s) | Resolution (Å) | Key Findings | Reference |

| 1F2D | Hansenula saturnus | PLP | 2.0 | Reveals the overall two-domain fold and the buried PLP active site. | nih.gov |

| 1TZM | Pseudomonas sp. ACP | PLP, β-chloro-D-alanine | 2.08 | Provides a model of an inhibitor bound in the active site. | rcsb.org |

| 1TYZ | Pseudomonas sp. ACP | PLP, ACC (substrate) | 2.25 | Trapped a gem-diamine intermediate, showing the position of the substrate relative to catalytic residues. | researchgate.net |

Spectroscopic Probes of Binding Site Conformation Changes

Spectroscopic techniques are essential for monitoring the dynamic changes in an enzyme's active site upon ligand binding and during catalysis. While specific spectroscopic studies focusing on the binding of this compound to ACC deaminase are not widely published, the methodologies applied to related enzymes illustrate how such interactions are probed.

For enzymes in this class, changes in the UV-visible spectrum of the PLP cofactor are a hallmark of ligand binding and intermediate formation. The internal aldimine (PLP linked to a lysine) has a characteristic absorbance maximum, which shifts upon formation of the external aldimine with the substrate or inhibitor. Subsequent catalytic steps produce further spectral changes corresponding to intermediates like the quinonoid species. This technique would be instrumental in tracking the formation of the 1-Aminocyclopropanol-PLP adduct and its transformation into the inactivating species.

Furthermore, techniques like near-UV circular dichroism (CD) and magnetic circular dichroism (MCD) have been used to study the active site of related enzymes, such as ACC oxidase. nih.govacs.org These methods probe the geometric and electronic structure of the metal cofactor and the surrounding protein environment. For ACC deaminase, tryptophan fluorescence quenching could be employed to determine binding affinities for 1-Aminocyclopropanol. nih.gov Binding of a ligand in the active site often alters the environment of nearby tryptophan residues, leading to a measurable change in fluorescence intensity. nih.gov Such spectroscopic approaches would be critical to define the kinetics and conformational consequences of the binding and inactivation process by 1-Aminocyclopropanol.

Role as a Biochemical Intermediate or By-product in Specific Metabolic Pathways

This compound is not a known natural biochemical intermediate or by-product. It is a synthetic compound designed as a mechanism-based inactivator that exploits the catalytic mechanism of a specific enzyme. nih.gov Its structure is analogous to the naturally occurring plant signaling molecule, 1-aminocyclopropane-1-carboxylic acid (ACC).

ACC is a crucial, well-established biochemical intermediate in the biosynthesis of the plant hormone ethylene (B1197577). wikipedia.orgwikipedia.org In all higher plants, ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase. wikipedia.org ACC is then oxidized by ACC oxidase to produce ethylene, a gas that regulates numerous aspects of plant growth, development, and stress responses. wikipedia.org

The metabolic relevance of ACC extends to the microbial world. Many soil microorganisms, including bacteria and fungi, possess the enzyme ACC deaminase. frontiersin.orgnih.govnih.gov This enzyme provides a catabolic pathway for ACC, breaking it down into α-ketobutyrate and ammonia. wikipedia.orgresearchgate.net By degrading ACC, these microbes can lower ethylene levels in plants, which is often beneficial for plant growth, especially under stress conditions where ethylene production can become excessive. nih.govnih.gov

Therefore, 1-Aminocyclopropanol acts as a molecular tool to probe and inhibit the ACC deaminase pathway. Its mechanism of action is predicated on its ability to be mistaken by the enzyme for the natural substrate, ACC. The enzyme initiates its catalytic cycle on 1-Aminocyclopropanol, but the chemical properties of the hydroxyl group (in place of the carboxyl group) lead to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme, thus blocking the degradation of ACC.

Advanced Analytical and Spectroscopic Characterization Techniques for Research Applications

Chromatographic Separation and Quantification in Research Samples

Chromatographic techniques are paramount for the separation of 1-aminocyclopropanol (B1218379) hydrochloride from complex matrices, enabling its quantification and further structural analysis. The choice of method depends on the required sensitivity, the complexity of the sample, and the specific research question being addressed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of polar compounds like 1-aminocyclopropanol hydrochloride. The separation is typically achieved on a stationary phase that can effectively retain small, polar analytes, while the mass spectrometer provides highly sensitive and selective detection.

For compounds of this nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode. waters.com HILIC utilizes a polar stationary phase (e.g., silica (B1680970), or silica bonded with amide or diol functional groups) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a smaller amount of an aqueous buffer. waters.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like 1-aminocyclopropanol can partition, leading to their retention. waters.com

The mass spectrometric detection would typically be performed using an electrospray ionization (ESI) source in positive ion mode, which is well-suited for the ionization of amines. waters.com The protonated molecule [M+H]⁺ of 1-aminocyclopropanol would be the primary ion observed. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed. This involves selecting the protonated parent ion and monitoring a specific fragment ion generated through collision-induced dissociation. While specific fragmentation data for this compound is not widely published, analogous small molecules suggest that fragmentation would likely involve the loss of water (H₂O) or ammonia (B1221849) (NH₃).

A summary of potential HPLC-MS parameters for the analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of Small Polar Amines

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Column | Amide- or Diol-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | High percentage of B, decreasing to a lower percentage to elute the analyte |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analysis | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a staple for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. gcms.czgcms.cz

This involves reacting the amino and hydroxyl groups with a derivatizing agent to replace the active hydrogens with less polar, bulkier groups. Common derivatizing agents for amino alcohols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA). researchgate.netnih.gov The resulting derivatives are more amenable to separation on a non-polar or medium-polarity capillary GC column.

Following separation, the eluting derivative is ionized, typically by electron ionization (EI), which generates a characteristic and reproducible fragmentation pattern. This mass spectrum serves as a fingerprint for identification. Quantitative analysis can be performed by selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, thereby increasing sensitivity and selectivity.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Alcohols

| Derivatization Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂ |

| N-methyl-bis(trifluoroacetamide) | MBTFA | -OH, -NH₂ |

Capillary Electrophoresis and Microfluidic Platforms

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like the protonated form of 1-aminocyclopropanol in an acidic buffer. sciex.comwikipedia.org In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of a high electric field. sciex.com Given its positive charge at low pH, 1-aminocyclopropanol would migrate towards the cathode.

Detection in CE can be achieved through UV absorbance, but for non-chromophoric molecules like 1-aminocyclopropanol, this lacks sensitivity. A more effective approach is to couple CE with mass spectrometry (CE-MS), which provides both high separation efficiency and sensitive, specific detection. nih.gov Alternatively, derivatization with a fluorescent tag can enable highly sensitive detection by laser-induced fluorescence (LIF). sjsu.edu

Microfluidic platforms, or "lab-on-a-chip" systems, integrate these separation and detection principles onto a small chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening in research applications. sjsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H and ¹³C NMR would provide primary structural information. The ¹H NMR spectrum would be expected to show signals for the non-equivalent methylene (B1212753) protons of the cyclopropane (B1198618) ring and potentially a broad signal for the exchangeable amine and hydroxyl protons. The ¹³C NMR spectrum would show signals for the quaternary carbon bonded to the amino and hydroxyl groups, and a signal for the methylene carbons.

Advanced 2D and 3D NMR Experiments

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. numberanalytics.comnumberanalytics.comomicsonline.org These experiments correlate different nuclei through chemical bonds or through space, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-aminocyclopropanol, it would show correlations between the geminal and vicinal protons of the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the cyclopropane ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons. For instance, the methylene protons would show a correlation to the quaternary carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can be useful for confirming stereochemistry and conformational preferences.

Table 3: Common 2D NMR Experiments for Small Molecule Structural Elucidation

| Experiment | Information Provided | Application to 1-Aminocyclopropanol |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Establishes connectivity of cyclopropane ring protons |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds) | Confirms the carbon skeleton and identifies the quaternary carbon |

| NOESY | ¹H-¹H correlations through space | Provides information on spatial proximity of protons |

Isotopic Enrichment in NMR Studies

In specific research contexts, such as studying reaction mechanisms or metabolic pathways involving 1-aminocyclopropanol, isotopic enrichment can be a powerful tool. By synthesizing the molecule with ¹³C or ¹⁵N isotopes, the sensitivity of NMR detection for these nuclei is greatly enhanced.

For example, using ¹⁵N-labeled this compound would allow for direct detection of the nitrogen atom and enable ¹H-¹⁵N correlation experiments (similar to HSQC/HMBC) to probe the electronic environment around the amino group. Similarly, ¹³C labeling at specific positions can be used to trace the fate of carbon atoms in chemical or biological transformations. This approach provides a level of detail that is unattainable with natural abundance samples.

Mass Spectrometry (MS) Applications in Metabolomics and Proteomics Research

Mass spectrometry stands as a cornerstone technology in the analysis of small molecules like this compound and their effects on proteins. Its high sensitivity and specificity allow for detailed characterization even in complex biological matrices.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the accurate identification and quantification of metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the analysis of compounds structurally related to this compound, such as its precursor 1-aminocyclopropane-1-carboxylic acid (ACC). nih.govnih.gov

In a typical workflow, a sample containing the analyte of interest is first subjected to chromatographic separation, which resolves individual compounds based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) in positive ion mode would be a common approach, generating a protonated molecule [M+H]⁺.

HR-MS provides highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of the detected ions and their fragments. nih.gov This is critical for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas. For instance, in the analysis of ACC, LC-MS/MS methods have been developed to achieve sensitive detection, with limits as low as 20 picomoles. nih.gov Similar methodologies can be readily adapted for this compound.

A recent study detailed a validated method for the quantification of ACC along with other phytohormones using LC-MS/MS. nih.gov This method was optimized for small sample sizes and demonstrated high accuracy and precision. nih.gov The principles of this method, including the extraction and derivatization steps if necessary, would be directly applicable to the analysis of this compound in metabolomics studies.

Table 1: Parameters for LC-MS/MS Analysis of Related Aminocyclopropane Compounds

| Parameter | Value/Description | Reference |

| Chromatography | Ion-pair reversed-phase | nih.gov |

| Ion-pair Reagent | Nonafluoropentanoic acid | nih.gov |

| Detection Mode | Selective Reaction Monitoring (SRM) | nih.gov |

| Parent Ion (for ACC) | [M+H]⁺ | nih.gov |

| Product Ion (for ACC) | Immonium ion | nih.gov |

| Detection Limit (for ACC) | 20 pmol | nih.gov |

Proteolytic Digestion and Peptide Mapping for Enzyme Characterization

To understand how this compound may interact with enzymes, researchers can employ proteomics techniques involving proteolytic digestion and peptide mapping. This approach is essential for identifying the specific enzymes that bind to or are modified by the compound and for pinpointing the exact amino acid residues involved in the interaction.

The general workflow for peptide mapping involves several key steps:

Incubation: The target protein or a complex protein mixture is incubated with this compound.

Proteolytic Digestion: The protein is then enzymatically digested into smaller peptides using a protease such as trypsin. Trypsin is highly specific, cleaving peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. frontiersin.org

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

Data Analysis: The MS/MS data is used to sequence the peptides and identify any modifications. A change in the mass of a peptide can indicate the covalent binding of 1-aminocyclopropanol or a fragment thereof.

This technique, often referred to as multi-attribute monitoring (MAM), allows for the simultaneous analysis of multiple protein attributes. frontiersin.org Advanced workflows may use alternative proteases like pepsin to improve sequence coverage, especially for hydrophobic regions of proteins. frontiersin.org Furthermore, automated digestion systems using immobilized enzymes can enhance reproducibility and reduce sample preparation time.

While direct studies on this compound are not prevalent in the literature, the characterization of enzymes like ACC synthase, which is involved in the biosynthesis of the precursor ACC, has been performed. frontiersin.org Such studies provide a framework for how enzymes interacting with this compound could be characterized.

Table 2: Typical Workflow for Peptide Mapping in Enzyme-Ligand Interaction Studies

| Step | Description | Key Considerations |

| 1. Sample Preparation | Incubation of the target enzyme with this compound. | Concentration of ligand, incubation time, and buffer conditions. |

| 2. Reduction & Alkylation | Reduction of disulfide bonds and alkylation of free cysteines. | Prevents disulfide bond reformation and ensures complete digestion. |

| 3. Proteolytic Digestion | Use of a specific protease (e.g., trypsin) to cleave the protein into peptides. | Choice of protease, enzyme-to-substrate ratio, and digestion time. |

| 4. LC-MS/MS Analysis | Separation of peptides by LC and fragmentation and mass analysis by MS/MS. | Gradient length, column chemistry, and MS acquisition parameters. |

| 5. Data Analysis | Identification of peptides and post-translational or ligand-induced modifications. | Use of specialized software to search for expected mass shifts. |

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Interaction Studies

Spectrophotometric and fluorometric assays are fundamental techniques for studying enzyme kinetics and inhibition. These methods rely on measuring changes in absorbance or fluorescence to monitor the progress of an enzymatic reaction. They are particularly useful for determining how a compound like this compound might affect the activity of a target enzyme.

Enzyme inhibition studies are crucial for understanding the mechanism of action of a compound. For example, structural analogs of ACC have been shown to inhibit ACC oxidase, the enzyme that converts ACC to ethylene (B1197577). nih.gov In these studies, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor. The data can then be used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

A common approach is a coupled enzyme assay. In such a setup, the product of the first enzymatic reaction is used as a substrate for a second enzyme, which in turn produces a chromogenic or fluorogenic product. This allows for continuous monitoring of the reaction rate. For instance, a spectrophotometric assay has been developed to measure inorganic pyrophosphate, a product of many enzymatic reactions, by coupling its cleavage to a reaction that produces a colored substance. nih.gov

These assays can be adapted to study the effect of this compound on various enzymes. For example, if this compound is a substrate or inhibitor of an aminotransferase, its activity could be coupled to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

Table 3: Examples of Spectrophotometric Assays for Enzyme Activity

| Assay Type | Principle | Measured Parameter | Application Example |

| Direct Assay | The substrate or product of the reaction is colored or fluorescent. | Change in absorbance or fluorescence at a specific wavelength. | Measurement of p-nitrophenol release from p-nitrophenyl phosphate (B84403) by a phosphatase. |

| Coupled Assay | The product of the primary reaction is a substrate for a second, indicator reaction that produces a detectable signal. | Change in absorbance or fluorescence from the indicator reaction. | Measurement of ATP hydrolysis by coupling ADP production to the oxidation of NADH. |

| Inhibition Assay | The rate of an enzymatic reaction is measured in the presence of varying concentrations of an inhibitor. | Decrease in the rate of product formation or substrate consumption. | Determining the Ki of an inhibitor for a target enzyme. nih.gov |

Theoretical and Computational Investigations of 1 Aminocyclopropanol Hydrochloride

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of 1-Aminocyclopropanol (B1218379) hydrochloride, from its electronic architecture to its potential chemical transformations.

Electronic Structure and Bonding Analysis

The unique geometry of the cyclopropane (B1198618) ring in 1-Aminocyclopropanol hydrochloride is a key determinant of its electronic structure. The three-membered ring imposes significant angle strain, with C-C bond angles forced to be approximately 60 degrees. smolecule.com This strain influences the hybridization of the carbon atoms and the nature of the chemical bonds. Computational analysis has been used to determine the fundamental molecular parameters of this compound. smolecule.com

The bonding within the cyclopropane ring is often described in terms of "bent bonds," where the electron density is concentrated outside the direct line connecting the carbon nuclei. smolecule.com This model helps to explain the ring's reactivity. The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups further perturbs the electronic environment of the cyclopropane ring, potentially influencing its stability and reactivity through hyperconjugation. smolecule.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H8ClNO | smolecule.com |

| Molecular Weight | 109.55 g/mol | smolecule.com |

| Exact Mass | 109.0294416 Da | smolecule.com |

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is instrumental in elucidating potential reaction pathways for this compound. One area of interest is its role as a precursor in the biosynthesis of ethylene (B1197577), a process that involves the fragmentation of the cyclopropane ring. researchgate.net Theoretical studies can map out the potential energy surface for such reactions, identifying intermediates and transition states.

Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. By determining the geometry and energy of the transition state, chemists can gain a quantitative understanding of the reaction kinetics. For instance, in the context of its degradation or metabolic transformation, computational models could predict the most likely pathways and the energy barriers associated with them.

It has been proposed that the biological activity of 1-Aminocyclopropanol, particularly its inhibition of aldehyde dehydrogenase, involves its conversion to cyclopropanone (B1606653) hydrate. wikipedia.org Quantum chemical calculations could model this transformation, providing insights into the reaction mechanism and the energetics of the process. Such studies would involve locating the transition state for the rearrangement and calculating its energy relative to the reactant and product. While detailed studies on 1-Aminocyclopropanol are not prevalent, quantum mechanical calculations have been used to investigate the conformations of similar cyclopropyl (B3062369) moieties. soton.ac.uk

Molecular Dynamics Simulations of Protein-1-Aminocyclopropanol Hydrochloride Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with biological macromolecules, such as enzymes. Given its known inhibitory effect on aldehyde dehydrogenase (ALDH), this enzyme is a prime target for such computational studies. science.govgoogle.comuni-goettingen.de

Binding Free Energy Calculations and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. google.com In the context of this compound, docking studies could be employed to predict its binding mode within the active site of ALDH. These studies can reveal key interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the enzyme's amino acid residues.

Following docking, more rigorous methods like binding free energy calculations can provide a quantitative estimate of the binding affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the free energy of binding, which can be correlated with experimental inhibition constants (e.g., Ki or IC50 values). While specific studies on this compound are not widely published, similar computational approaches have been applied to other ALDH inhibitors to understand their binding mechanisms. science.gov

Conformational Dynamics and Allosteric Effects

MD simulations can track the movements of both the ligand and the protein over time, providing insights into the conformational dynamics of the complex. science.gov These simulations can reveal how the binding of this compound might induce conformational changes in ALDH, potentially leading to its inhibition.

Furthermore, MD simulations can be used to explore potential allosteric effects. Allosteric regulation occurs when the binding of a ligand to one site on a protein affects the properties of another, distant site. It is conceivable that this compound or its metabolites could bind to an allosteric site on ALDH, inducing a conformational change that inactivates the enzyme. Long-timescale MD simulations could potentially identify such allosteric sites and the mechanism of their action.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics offer a statistical and data-driven approach to understanding the relationship between the chemical structure of a molecule and its biological activity.

QSAR models are mathematical equations that correlate the chemical structures of a set of compounds with their biological activities. researchgate.netnih.gov For a series of cyclopropane derivatives with inhibitory activity against a particular enzyme, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Rotatable Bonds |

| Topological | Information Indices (e.g., SIC0, IC1) |

| Atom-centered Fragments | Counts of specific atom types (e.g., H-055) |

While a specific QSAR model for this compound is not available in the public domain, the principles of QSAR could be applied to a series of related cyclopropylamine (B47189) inhibitors of ALDH to guide the design of more potent compounds. researchgate.netresearchgate.net

Cheminformatics encompasses a broad range of computational methods for analyzing and managing chemical data. string-db.orgnih.govyoutube.com These tools can be used to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.com Cheminformatics can also be used to analyze the diversity of a library of compounds and to identify novel scaffolds with the potential for biological activity. string-db.orgdrugdesign.org An analysis of cyclopropylamine-containing compounds in chemical databases could reveal trends in their physicochemical properties and biological activities.

In Silico Screening for Putative Biological Targets and Modulators

In silico screening encompasses a variety of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. These methods are instrumental in predicting the binding affinity and mode of interaction of a ligand with a protein target, thereby providing insights into its potential biological activity.

A significant body of research has focused on the computational analysis of inhibitors targeting key enzymes in the ethylene biosynthesis pathway in plants, namely ACC synthase (ACS) and ACC oxidase (ACCO). nih.govnih.gov These studies provide a valuable framework for how in silico screening could be applied to this compound to identify its potential biological targets.

Molecular Docking Studies on ACC Analogs:

Molecular docking simulations have been instrumental in elucidating the binding mechanisms of various ACC analogs with their target enzymes. For instance, a study on the inhibition of Pisum sativum ACC synthase involved the docking of S-adenosyl methionine (SAM), the natural substrate, and a panel of its analogs. The results, as detailed in the table below, highlight the binding energies and inhibition constants, providing a quantitative measure of the inhibitory potential of these compounds.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |

|---|---|---|---|

| S-adenosyl methionine (SAM) | -5.37 | - | LYS276 |

| 7-dz-SIBA (S-isobutyl-7-deazaadenosine) | -5.51 | 91.74 | LYS276 |

Data sourced from a study on ACC synthase inhibition, which demonstrated that the inhibitor 7-dz-SIBA exhibited a lower binding energy and a strong inhibition constant, suggesting a higher affinity for the enzyme compared to the natural substrate SAM. researchgate.net

Similarly, theoretical studies on tomato ACC oxidase have utilized molecular docking to understand the interactions of ACC and its inhibitors. nih.gov These studies have revealed the critical amino acid residues involved in binding and the conformational changes that occur upon ligand interaction. For example, α-aminophosphonate analogs of ACC, such as 1-aminocyclopropane-1-phosphonic acid (ACP) and (1-amino-1-methyl)ethylphosphonic acid (AMEP), were identified as competitive inhibitors. nih.gov The docking models predicted that these inhibitors coordinate with the Fe(II) ion in the active site and interact with key residues like K158 and R300. nih.gov

| Compound | Interacting Residues | Nature of Interaction |

|---|---|---|

| 1-aminocyclopropane-1-carboxylic acid (ACC) | K158, R244, Y162, S246, R300 | Hydrogen bonds and electrostatic interactions with bicarbonate cofactor |

| 1-aminocyclopropane-1-phosphonic acid (ACP) | K158, R300 | Interaction with phosphonate (B1237965) group |

| (1-amino-1-methyl)ethylphosphonic acid (AMEP) | K158, R300 | Interaction with phosphonate group |

This table summarizes the key amino acid residues within the active site of tomato ACC oxidase that interact with ACC and its phosphonate analogs, as predicted by molecular docking studies. nih.gov

Hypothetical Screening of this compound:

Drawing parallels from the computational work on ACC and its derivatives, a hypothetical in silico screening of this compound would involve several key steps. Initially, a three-dimensional structure of the compound would be generated and optimized. Subsequently, this structure would be docked against a library of known protein targets, particularly those involved in metabolic pathways where small amino acid-like molecules play a role.

Potential putative targets for this compound could include a range of enzymes such as other aminotransferases, decarboxylases, or oxidases. The screening would aim to identify proteins for which the compound shows a favorable binding energy and a plausible binding mode. The results of such a screening would generate a list of potential biological targets, which could then be prioritized for further experimental validation.

The insights gained from these computational investigations into ACC analogs provide a solid foundation for designing a systematic in silico screening strategy for this compound. Such studies would be the first step in unraveling its potential biological functions and identifying its molecular targets, paving the way for future experimental research.

Biological and Physiological Roles in Diverse Model Systems

Modulation of Plant Hormone Pathways (e.g., Ethylene (B1197577) Biosynthesis in Plants)

The biosynthesis of ethylene in plants is a well-characterized pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) as a central intermediate. mdpi.com This pathway is primarily regulated by two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO). nih.gov ACS catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is often the rate-limiting step in ethylene production. mdpi.comnih.gov Subsequently, ACO catalyzes the oxidation of ACC to form ethylene. nih.gov The activity of these enzymes is a critical control point for ethylene-mediated processes in plants, such as fruit ripening, senescence, and stress responses. mdpi.com

Numerous compounds have been identified that inhibit the activity of ACC synthase and ACC oxidase, thereby reducing ethylene production. These inhibitors are valuable tools for both research and agricultural applications. For instance, aminoethoxyvinylglycine (AVG) is a potent inhibitor of ACC synthase. nih.gov By blocking the production of ACC, AVG effectively curtails ethylene synthesis.

In addition to synthetic inhibitors, naturally occurring compounds that inhibit ethylene biosynthesis have also been identified. For example, 1-O-feruloyl-β-D-glucose, a derivative of hydroxycinnamic acid, has been found to inhibit the conversion of ACC to ethylene in carnation petals. nih.gov

While no specific data exists for 1-Aminocyclopropanol (B1218379) hydrochloride, a chemical screening of thousands of small molecules identified compounds with a quinazolinone backbone as novel uncompetitive inhibitors of ACC synthase. nih.govnih.gov This demonstrates that a variety of chemical structures can interfere with this enzymatic step.

Table 1: Examples of Known Inhibitors of Ethylene Biosynthesis

| Inhibitor | Target Enzyme | Type of Inhibition |

| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive |

| Quinazolinone derivatives | ACC Synthase | Uncompetitive |

| 1-O-feruloyl-β-D-glucose | ACC Oxidase | Not specified |

This table presents examples of known inhibitors and is not exhaustive. The inhibitory mechanism of 1-Aminocyclopropanol hydrochloride has not been documented.

Recent research has uncovered that ACC itself can function as a signaling molecule, independent of its role as an ethylene precursor. nih.gov These signaling functions are involved in various aspects of plant growth and development, including root development and stress responses. The discovery of ethylene-independent ACC signaling adds another layer of complexity to the regulation of plant physiology.

This signaling is thought to be involved in processes such as cell wall function and pathogen interactions. frontiersin.org For example, in cotton, the accumulation of ACC through the activation of specific ACC synthase genes (GhACS2 and GhACS6) enhanced the plant's resistance to the fungal pathogen Verticillium dahliae. nih.gov This resistance appears to be mediated through a salicylic (B10762653) acid-dependent pathway, highlighting the crosstalk between different hormonal signaling pathways. nih.gov

Impact on Microbial Enzyme Systems (e.g., ACC Deaminase in Bacteria and Fungi)

While there is no information on the microbial degradation of 1-Aminocyclopropanol, the enzymatic degradation of its structural analog, ACC, is well-documented. Many soil bacteria and fungi possess the enzyme ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia (B1221849). frontiersin.orgnih.gov This process allows the microorganisms to utilize ACC as a source of nitrogen and carbon.

The presence of ACC deaminase-producing microorganisms in the rhizosphere can have a profound impact on plant health. By degrading ACC secreted by plant roots, these microbes can lower the levels of ethylene in the plant, particularly under stress conditions, thereby promoting plant growth. nih.gov For instance, the fungus Trichoderma asperellum produces ACC deaminase and has been shown to enhance wheat tolerance to waterlogging stress by mitigating the negative effects of excess ethylene. frontiersin.orgresearchgate.net

The interaction between ACC-producing plants and ACC deaminase-containing microbes is a fascinating example of inter-kingdom signaling and metabolism. In a co-culture system, the plant provides ACC, which the microbe then degrades, in turn benefiting the plant by reducing stress ethylene levels.

Research has shown that ACC can act as a chemoattractant for some bacteria. Pseudomonas putida, a plant growth-promoting rhizobacterium, exhibits a chemotactic response to ACC, which is correlated with its ability to colonize wheat roots. frontiersin.org In the context of mushroom cultivation, ACC deaminase-producing bacteria in the casing soil can cleave ACC produced by the mushroom Agaricus bisporus, thereby reducing ethylene levels that would otherwise inhibit primordium formation. researchgate.net This synergistic relationship demonstrates the intricate metabolic interactions that can occur in microbial communities.

Table 2: Examples of Microorganisms with ACC Deaminase Activity

| Microorganism | Type | Host/Environment | Reference |

| Trichoderma asperellum | Fungus | Wheat | frontiersin.org |

| Bradyrhizobium sp. SUTN9-2 | Bacterium | Mung Bean | nih.gov |

| Pseudomonas putida | Bacterium | Wheat Roots | frontiersin.org |

| Verticillium dahliae | Fungus | Tomato, Eggplant | nih.gov |

This table provides examples and is not an exhaustive list.

Effects on Specific Enzyme Systems in Non-Human Animal Models (excluding clinical human applications)

There is a complete absence of scientific literature regarding the effects of this compound on specific enzyme systems in non-human animal models. The research focus on cyclopropane-containing amino acids has been predominantly in the plant and microbial sciences due to their connection to ethylene biosynthesis.

In Vitro Characterization of Enzyme Inhibition in Animal-Derived Preparations

Research has identified 1-aminocyclopropanol, the active form of this compound, as a potent inhibitor of a key enzyme involved in alcohol metabolism. Specifically, it has been shown to inhibit aldehyde dehydrogenase.

In studies using rat liver preparations, 1-aminocyclopropanol was characterized as a powerful inhibitor of the low-K_m_ aldehyde dehydrogenase enzyme in vitro researchgate.net. This enzyme is critical for the oxidation of acetaldehyde (B116499), a toxic byproduct of alcohol metabolism. The inhibition of this enzyme leads to the accumulation of acetaldehyde, which is responsible for the unpleasant physiological effects associated with alcohol intolerance.

It is noteworthy that 1-aminocyclopropanol is the hydrolytic product of coprine (B1669430), a compound found in the common ink cap mushroom (Coprinus atramentarius). While coprine itself does not inhibit the low-K_m_ enzyme in vitro, its breakdown product, 1-aminocyclopropanol, demonstrates potent inhibitory activity researchgate.net. This mechanism is central to the disulfiram-like reaction that occurs when the mushroom is ingested in conjunction with alcohol.

| Enzyme | Animal Source | Type of Inhibition | Key Findings | Reference |

| Aldehyde Dehydrogenase (low-K_m) | Rat Liver | Potent Inhibitor | 1-aminocyclopropanol, the hydrolytic product of coprine, is a potent inhibitor of the enzyme in vitro. | researchgate.net |

Future Research Trajectories and Interdisciplinary Applications of 1 Aminocyclopropanol Hydrochloride

Development of Advanced Enzyme Probes and Chemical Tools

The unique structural features of 1-aminocyclopropanol (B1218379) hydrochloride make it a valuable scaffold for the development of sophisticated enzyme probes and chemical tools. Its constrained cyclopropane (B1198618) ring can mimic transition states of enzymatic reactions, particularly those involving amino acid substrates. This allows for the design of potent and specific inhibitors or activity-based probes for various enzyme classes.

Future research will likely focus on incorporating reporter tags, such as fluorophores or biotin, onto the 1-aminocyclopropanol hydrochloride backbone. These tagged probes will enable the visualization and quantification of enzyme activity in complex biological systems, including living cells and tissues. Furthermore, the development of photo-activatable or "caged" versions of these probes will allow for precise spatiotemporal control over their activity, providing deeper insights into dynamic cellular processes.

Another promising avenue is the use of this compound derivatives in the generation of catalytic antibodies or "abzymes." By using transition-state analogs based on this scaffold as haptens, it may be possible to elicit antibodies with tailored catalytic activities for specific chemical transformations.

Integration into Systems Biology and Network Pharmacology Studies

Systems biology and network pharmacology offer powerful approaches to unravel the complex interplay of biological molecules and pathways. nih.gov this compound and its derivatives can be integrated into these studies to probe the function of specific enzymes within larger biological networks.

By observing the global cellular response to the inhibition of a target enzyme by a 1-aminocyclopropanol-based probe, researchers can identify previously unknown substrates, downstream signaling pathways, and functional modules. This information is crucial for understanding the systemic effects of enzyme modulation and for identifying potential off-target effects of therapeutic interventions.

Network pharmacology, which analyzes the interactions between drugs, targets, and diseases, can leverage data from studies using 1-aminocyclopropanol-based tools. nih.gov This can help in predicting the therapeutic potential of targeting specific enzymes in various diseases and in designing novel drug combinations with synergistic effects. The integration of experimental data with computational modeling will be key to building predictive models of cellular behavior and drug response. nih.govnih.gov

Exploration of Novel Metabolic Pathways Involving Cyclopropane Amino Acids

The biosynthesis of natural products containing cyclopropane rings is a fascinating area of research. researchgate.net While the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), a related compound, is well-studied in plants as a precursor to the hormone ethylene (B1197577), the metabolic fates of other cyclopropane amino acids in various organisms are less understood. tandfonline.comnih.govbiorxiv.org

Future research will likely focus on the discovery and characterization of novel metabolic pathways that utilize or synthesize cyclopropane-containing amino acids. nih.gov This could involve screening diverse organisms, such as bacteria and fungi, for the ability to metabolize this compound or its derivatives. ijcmas.com Identifying the enzymes and genes involved in these pathways could reveal new biocatalytic tools and provide insights into the evolution of metabolic diversity. ru.nl

Furthermore, understanding these pathways could have implications for agriculture and biotechnology. For instance, manipulating the metabolism of cyclopropane amino acids in plants could lead to crops with improved stress tolerance or altered ripening characteristics. researchgate.netmdpi.com In microorganisms, these pathways could be engineered for the sustainable production of valuable chemicals. nih.gov

Bio-Inspired Synthesis and Engineering of Cyclopropane-Containing Biocatalysts

Nature has evolved a diverse array of enzymes that can catalyze the formation of cyclopropane rings with high stereoselectivity. nih.govgithub.io These enzymes, such as cyclopropane synthases, offer a green and efficient alternative to traditional chemical methods for cyclopropanation, which often rely on hazardous reagents. europa.eu

A key area of future research is the discovery and engineering of novel biocatalysts for the synthesis of a wide range of cyclopropane-containing molecules. nih.gov This involves identifying new enzymes from natural sources and using protein engineering techniques, such as directed evolution and rational design, to improve their activity, stability, and substrate scope. nih.govgithub.ionih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic methods for 1-aminocyclopropanol hydrochloride, and what key reagents are involved?

- Methodology : The compound can be synthesized via nucleophilic substitution, oxidation, or reduction reactions. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to reduce precursor imines or nitriles to the amine .

- Substitution : Reacting cyclopropane derivatives with ammonia or ammonium salts under controlled pH and temperature .

- Critical reagents include hydrogen gas (reduction), potassium permanganate (oxidation), and cyclopropane-based precursors .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use D₂O as a solvent to observe exchangeable protons (e.g., -NH₃⁺ and -OH groups) and confirm cyclopropane ring integrity via coupling constants .

- FTIR : Identify amine (-NH₃⁺, ~3000-3300 cm⁻¹) and hydroxyl (-OH, ~3200-3600 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline samples .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store in inert atmospheres (argon or nitrogen) at room temperature to prevent hydrolysis or oxidation. Avoid moisture due to hygroscopicity .

- Decomposition Risks : Prolonged exposure to light or heat (>100°C) may degrade the cyclopropane ring or hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes of this compound synthesis?

- Strategies :

- Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation to control amine stereochemistry .

- Employ low-temperature conditions (-20°C to 0°C) to minimize racemization during nucleophilic substitution .

- Validation : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes)?

- Experimental Approaches :

- Kinetic Studies : Measure inhibition constants (Kᵢ) using enzyme assays (e.g., acetaldehyde dehydrogenase in rat liver extracts) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to map binding interactions with active sites .

- Data Interpretation : Compare inhibition potency with structurally similar compounds (e.g., disulfiram) to identify functional group contributions .

Q. How can conflicting data on reaction yields or byproduct formation be resolved in this compound synthesis?

- Troubleshooting :

- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni vs. Pd-C) to optimize hydrogenation efficiency .

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., cyclopropane ring-opened products) and adjust reaction conditions (pH, solvent polarity) .

- Case Study : Contradictions in oxidation yields may arise from varying reagent purity (e.g., KMnO₄ vs. CrO₃); pre-purify reagents via recrystallization .

Q. What are the protocols for evaluating the toxicity and safety of this compound in in vivo studies?

- Guidelines :

- Acute Toxicity Testing : Administer graded doses (10-100 mg/kg) in rodent models and monitor for neurotoxic effects (e.g., ataxia, respiratory distress) .

- Safety Handling : Use fume hoods, nitrile gloves, and sealed containers to minimize exposure; follow OSHA HCS standards for lab PPE .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methods :

- DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Retrosynthetic Analysis : Use AI tools (e.g., Pistachio or Reaxys databases) to propose one-step synthetic routes from commercial precursors .

- Validation : Cross-validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。